trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride
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Overview
Description
trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride: is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a pyridine moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with modified functional groups .
Scientific Research Applications
trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride include other tetrahydrothiophene derivatives and pyridine-containing compounds. Examples include:
- Tetrahydrothiophene-3-ol derivatives
- Pyridine-3-ylmethylamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C10H16Cl2N2O3S |
---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
(3R,4R)-1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O3S.2ClH/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8;;/h1-4,9-10,12-13H,5-7H2;2*1H/t9-,10-;;/m0../s1 |
InChI Key |
LMGNRMBOIXKOMM-BZDVOYDHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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